Home > Products > Screening Compounds P89031 > 4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE
4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE -

4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE

Catalog Number: EVT-4649566
CAS Number:
Molecular Formula: C21H19ClN2O3
Molecular Weight: 382.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

BIBN4096 (Compound 19)

  • Compound Description: BIBN4096 (chemically, 1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-l-lysyl]-4-(4-pyridinyl)piperazine) is a potent and selective small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor. Developed as a potential treatment for migraine headaches, BIBN4096 has demonstrated efficacy in clinical trials for acute migraine relief after intravenous administration. []
  • Relevance: BIBN4096 shares a structural motif with 4-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-2(1H)-quinolinone: a piperidine ring substituted at the 4-position with a carbonyl group linked to an aromatic heterocycle. In BIBN4096, the heterocycle is a 3,4-dihydro-2(1H)-oxoquinazoline, while in 4-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-2(1H)-quinolinone, it is a 2(1H)-quinolinone. []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b)

  • Compound Description: This compound acts as a sigma and 5-HT1A receptor agonist. It exhibits antidepressant-like activity in the forced swimming test with mice and improves scopolamine-induced and age-associated learning and memory impairments. These effects are attributed to the compound's ability to enhance acetylcholine (ACh) release in the brain. [, ]
  • Relevance: This compound shares a similar structure with 4-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-2(1H)-quinolinone, particularly the presence of a 3-chlorophenylpiperazine moiety. The primary difference lies in the linker between this moiety and the quinolinone ring. In 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride, the linker is a propyl chain, whereas in 4-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-2(1H)-quinolinone, it is a carbonyl group attached to a 4-hydroxy-piperidine ring. [, ]

(R)-6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone (R115777)

  • Compound Description: R115777 is a farnesyl transferase inhibitor that has been investigated in human mass balance and metabolism studies. Accelerator mass spectrometry (AMS) analysis of plasma, urine, and feces samples from individuals administered with 14C-labeled R115777 revealed the drug's pharmacokinetic properties and metabolic profile. []
  • Relevance: Both R115777 and 4-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-2(1H)-quinolinone share a 2(1H)-quinolinone core structure. Additionally, both compounds feature a chlorine atom at the para position of a phenyl ring attached to the quinolinone scaffold. []

3-(1,1-Dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones

  • Compound Description: This class of compounds has been identified as potent inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. Structure-activity relationship (SAR) studies led to the development of specific derivatives, such as 1-(2-cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone (130), which exhibit promising antiviral activity in both biochemical and cellular assays. []
  • Relevance: The 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones share the core 4-hydroxy-2(1H)-quinolinone structure with 4-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-2(1H)-quinolinone. This structural similarity suggests potential for exploring the antiviral activity of 4-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-2(1H)-quinolinone or its derivatives. []

TA-270 (4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone)

  • Compound Description: TA-270 is a novel anti-allergenic drug candidate that has demonstrated efficacy in inhibiting leukotriene production in various cell types, including mast cells, neutrophils, and eosinophils. Its mechanism of action involves the suppression of 5-lipoxygenase activity, which plays a crucial role in the synthesis of leukotrienes. [, ]
  • Relevance: Both TA-270 and 4-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-2(1H)-quinolinone belong to the chemical class of 2(1H)-quinolinones. Although their substituents differ, this shared core structure suggests potential similarities in their physicochemical properties and potential biological activities. [, ]
Overview

4-[4-(4-Chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1,2-dihydroquinolin-2-one is a complex organic compound notable for its potential pharmaceutical applications. This compound is a derivative of 4-(4-chlorophenyl)-4-hydroxypiperidine, which serves as an important intermediate in the synthesis of various psychoactive drugs, including haloperidol. The compound's structure incorporates both piperidine and quinoline moieties, which are significant in medicinal chemistry due to their diverse biological activities.

Source

The compound can be synthesized through various chemical pathways, utilizing starting materials such as 4-chlorobenzaldehyde and piperidine derivatives. Its synthesis has been reported in scientific literature, highlighting its relevance in drug discovery and development.

Classification

This compound falls under the category of piperidine derivatives and quinolone-based compounds. It is classified as a potential therapeutic agent due to its structural features that may interact with biological targets.

Synthesis Analysis

Methods

The synthesis of 4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1,2-dihydroquinolin-2-one can be achieved through several synthetic routes:

  1. Condensation Reactions: A common method involves the condensation of 4-(4-chlorophenyl)-4-hydroxypiperidine with an appropriate quinoline derivative under acidic or basic conditions.
  2. Reduction and Cyclization: The synthesis may also include reduction steps followed by cyclization to form the dihydroquinoline structure.

Technical Details

  • Reagents: Common reagents include acetic anhydride, phosphoric acid, and various solvents such as ethanol or methanol.
  • Conditions: Reactions are typically carried out under reflux conditions to promote the formation of the desired product with high yield.
Molecular Structure Analysis

Structure

The molecular formula of 4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1,2-dihydroquinolin-2-one is C16H16ClN2O2C_{16}H_{16}ClN_{2}O_{2}. The structure features a chlorophenyl group attached to a hydroxypiperidine ring, which is further linked to a dihydroquinolinone moiety.

Data

  • Molecular Weight: Approximately 306.76 g/mol.
  • InChI Key: A unique identifier for this compound that aids in database searches.
  • 3D Structure: Available in computational chemistry databases for visualization and modeling purposes.
Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
  2. Reduction: The carbonyl group may be reduced to yield corresponding alcohols.
  3. Substitution: The chlorine atom can be substituted with other nucleophiles, leading to diverse derivatives.

Technical Details

  • Common Reagents:
    • For oxidation: Potassium permanganate or chromium trioxide.
    • For reduction: Sodium borohydride or lithium aluminum hydride.
    • For substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Mechanism of Action

Process

The mechanism of action for this compound primarily relates to its role as an intermediate in the synthesis of psychoactive drugs. It exhibits interactions with neurotransmitter receptors, particularly dopamine receptors, influencing pharmacological effects such as analgesia and antipsychotic activity.

Data

Studies have indicated that the compound forms stable complexes with target proteins via hydrogen bonding and hydrophobic interactions, which may enhance its biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water (approximately 340 mg/L at 20 ºC).

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but should be stored away from strong oxidizing agents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
Applications

Scientific Uses

  1. Pharmaceutical Development: Utilized as a building block for synthesizing various therapeutic agents targeting neurological disorders.
  2. Biological Research: Investigated for potential antimicrobial and anticancer properties due to its structural characteristics.
  3. Material Science: Explored in developing new materials owing to its unique chemical properties and reactivity profiles.

Properties

Product Name

4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]-1,2-DIHYDROQUINOLIN-2-ONE

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1H-quinolin-2-one

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

InChI

InChI=1S/C21H19ClN2O3/c22-15-7-5-14(6-8-15)21(27)9-11-24(12-10-21)20(26)17-13-19(25)23-18-4-2-1-3-16(17)18/h1-8,13,27H,9-12H2,(H,23,25)

InChI Key

DPIJGZQHHXKHII-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC(=O)NC4=CC=CC=C43

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC(=O)NC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.